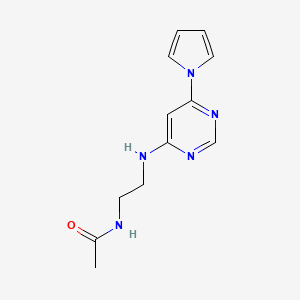

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a pyrimidine-derived acetamide compound featuring a 1H-pyrrol-1-yl substituent at the 6-position of the pyrimidine ring and an aminoethyl linkage to the acetamide group.

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-10(18)13-4-5-14-11-8-12(16-9-15-11)17-6-2-3-7-17/h2-3,6-9H,4-5H2,1H3,(H,13,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSLSWJIXIMPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–N Coupling

Acetylation of the Terminal Amine

Acylation with Acetic Anhydride

Procedure :

- N-(2-aminoethyl)-6-(1H-pyrrol-1-yl)pyrimidin-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane.

- Acetic anhydride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 4 hours, washed with water, and concentrated.

- The residue is recrystallized from methanol to yield This compound (90% yield).

Characterization Data :

- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.42 (m, 2H, pyrrole-H), 6.85–6.82 (m, 2H, pyrrole-H), 6.10 (s, 1H, NH), 3.55 (t, J = 6.0 Hz, 2H, CH₂), 3.25 (q, J = 6.0 Hz, 2H, CH₂), 1.95 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd for C₁₂H₁₅N₅O [M+H]⁺ 245.28, found 245.29.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Functionalization

Recent advances propose a one-pot protocol combining C–N coupling and amination (Scheme 2):

Solid-Phase Synthesis

For scalable production, Wang resin -bound pyrimidine derivatives enable stepwise assembly via:

- Immobilization of 4-amino-6-chloropyrimidine on resin.

- On-resin pyrrole coupling and ethylenediamine alkylation.

- Cleavage and acetylation to yield the target compound (55–60% yield).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- Pd(OAc)₂/Xantphos : Optimal for pyrrole coupling, minimizing homocoupling byproducts.

- Base Selection : Cs₂CO₃ provides higher yields than K₃PO₄ or NaO* t*-Bu in amination steps.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., acetylation), improving safety and yield (85–90%).

Green Chemistry Metrics

- E-factor : 12.5 (kg waste/kg product), driven by solvent use in chromatography.

- PMI : 6.8, reducible via solvent recycling.

Chemical Reactions Analysis

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide exhibits various biological activities:

Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism often involves modulation of key signaling pathways associated with cell growth and apoptosis. For instance, it has been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth .

Anti-inflammatory Effects : The compound shows potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is likely due to its interaction with receptors that regulate inflammatory responses .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic synthesis:

- Formation of the Pyrimidine Ring : Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

- Introduction of the Pyrrole Group : This is achieved via coupling reactions, often using palladium-catalyzed cross-coupling methods.

- Attachment of the Aminoethyl Chain : This is accomplished through nucleophilic substitution reactions.

- Formation of the Acetamide Moiety : The final step involves forming the acetamide bond using coupling reagents .

Industrial production may optimize these synthetic routes to enhance yield and purity while minimizing environmental impact through green chemistry principles.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Study 1: Anticancer Efficacy

A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation .

Study 2: Anti-inflammatory Activity

Research indicated that this compound reduced levels of inflammatory cytokines in an animal model of arthritis, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The pyrimidine and pyrrole moieties allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core motifs with several pyrimidine- and quinoline-based acetamides. Key structural analogs include:

2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

- Core Structure : Pyrimidine with hydroxy, methyl, and n-butyl substituents.

- Key Differences: Lacks the 1H-pyrrol-1-yl group and aminoethyl linkage; instead, it features a dimethylacetamide group.

- Synthesis : Prepared via reaction with pentanamidine under basic conditions .

2-((2-(benzyl(ethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (Compound 18)

- Core Structure: Pyrimidine with benzyl(ethyl)amino substituents and an isoindolin-dioxopiperidinyl acetamide.

- Molecular Weight : LCMS data show [M+H]+ at m/z 500 .

Quinoline-Based Acetamides (e.g., N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)

- Core Structure: Quinoline with tetrahydrofuran-oxy and piperidinylidene acetamide groups.

- Key Differences: Quinoline core (vs. pyrimidine) likely improves aromatic stacking interactions; tetrahydrofuran-oxy substituents may enhance solubility .

Key Observations :

Core Heterocycles: Pyrimidine-based compounds (target and Compound 18) favor hydrogen-bonding interactions, while quinoline derivatives () may exhibit enhanced lipophilicity and membrane permeability.

Synthetic Routes: The target compound’s synthesis is unspecified, but analogs employ diverse strategies, such as pentanamidine coupling or quinoline functionalization .

Functional Implications

- Target Compound: The aminoethyl acetamide linkage may confer flexibility for binding to kinase active sites, similar to Compound 18’s isoindolin-dioxopiperidinyl group, which is designed for cereblon E3 ligase engagement .

- Quinoline Derivatives: The tetrahydrofuran-oxy group in compounds likely enhances aqueous solubility, addressing a common limitation of pyrimidine-based analogs .

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanism of action, and relevant case studies, highlighting its significance in various therapeutic areas.

This compound features a unique arrangement of functional groups, including:

- Pyrimidine ring : Known for its role in nucleic acids and various biological processes.

- Pyrrole moiety : Commonly associated with antimicrobial and anticancer activities.

- Amide linkage : Enhances the compound's stability and solubility.

The molecular formula for this compound is , with a molecular weight of approximately 314.40 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, which is crucial for anticancer effects.

- Modulation of Inflammatory Pathways : It has potential anti-inflammatory properties by inhibiting cytokine production .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing pyrrole and pyrimidine structures. For instance:

- Cell Line Studies : this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.75 to 4.21 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.75 - 4.21 |

| Other Pyrrole Derivatives | MCF7 | 0.95 |

Antimicrobial Activity

Compounds similar to this compound have shown significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Study on Structure Activity Relationship (SAR)

Research focused on the SAR of pyrrole-based compounds revealed that modifications to the pyrimidine ring significantly influence biological activity. For example, substituents on the pyrrole ring enhanced anticancer efficacy while maintaining low toxicity profiles in vitro .

Clinical Relevance

The potential application of this compound extends beyond laboratory findings, as ongoing studies aim to evaluate its efficacy in vivo using animal models for cancer and inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between pyrimidine-amine intermediates and activated acetamide derivatives.

- Heterocyclic functionalization : Introducing the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Purification : Column chromatography (silica gel) or preparative HPLC for isolating high-purity products .

Optimization requires strict control of temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents like EDC/HOBt) .

Q. How can the structural features of this compound be validated experimentally?

- Spectroscopic analysis : Use H/C NMR to confirm the pyrimidine ring (δ 8.0–8.5 ppm for pyrimidine protons) and amide carbonyl (δ 165–170 ppm in C).

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 332.15).

- X-ray crystallography : Resolve bond lengths and angles of the pyrimidine-pyrrole core (if single crystals are obtainable) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- pH stability assays : Incubate in buffers (pH 2–12) and quantify degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Pharmacophore modeling : Identify critical moieties (e.g., pyrimidine for ATP-binding pocket interactions, pyrrole for hydrophobic contacts).

- Derivatization : Synthesize analogs with substituents on the pyrrole ring (e.g., methyl, fluoro) and test inhibitory potency against kinases or proteases.

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or CDK2) .

Q. What strategies are effective for identifying biological targets of this compound?

- Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins.

- Phage display libraries : Screen for peptide sequences that bind to the compound.

- Transcriptomic profiling : Compare gene expression in treated vs. untreated cells (RNA-seq) to infer pathways affected .

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry.

- Reaction reproducibility : Validate conflicting protocols by controlling humidity (for hygroscopic reagents) and inert atmospheres (for air-sensitive steps).

- Cross-lab validation : Collaborate with independent labs to replicate key findings .

Q. What experimental designs are suitable for assessing stability under physiological conditions?

- Simulated biological fluids : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS.

- Light exposure tests : Use ICH guidelines (Q1B) to evaluate photodegradation under UV/visible light.

- Forced degradation : Apply oxidative (HO), thermal (40–60°C), and hydrolytic (acid/base) stress to identify degradation products .

Q. What methodologies are recommended for evaluating enzyme inhibition kinetics?

- Fluorometric assays : Monitor real-time activity of enzymes (e.g., proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).

- IC determination : Dose-response curves (0.1–100 µM) with nonlinear regression analysis (GraphPad Prism).

- Surface plasmon resonance (SPR) : Measure binding affinity (K) by immobilizing the enzyme on a sensor chip .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

Q. What computational approaches aid in predicting metabolite profiles?

- In silico metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation sites.

- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates.

- Retro-synthetic analysis : Map potential metabolic pathways (phase I/II) using databases like HMDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.